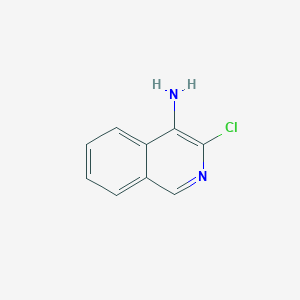
3-Chloro-4-isoquinolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-isoquinolinamine is a chemical compound with the CAS Number: 342899-38-1. It has a molecular weight of 178.62 and its IUPAC name is 3-chloro-4-isoquinolinamine . It is a solid substance and is typically stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for 3-Chloro-4-isoquinolinamine is1S/C9H7ClN2/c10-9-8(11)7-4-2-1-3-6(7)5-12-9/h1-5H,11H2 . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, nitrogen, and hydrogen atoms. Physical And Chemical Properties Analysis
3-Chloro-4-isoquinolinamine is a solid substance . It is typically stored in a dark place, sealed in dry conditions, at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
One area of focus in the research on 3-Chloro-4-isoquinolinamine derivatives involves the synthesis and characterization of these compounds. For instance, a wide range of 4-chloro-3,4-dihydroquinazolines, which share structural similarities with 3-Chloro-4-isoquinolinamine, have been synthesized and tested for their biological activities. These compounds have shown potential in anti-malarial, anti-microbial, and anti-tuberculosis activities, indicating their significance in medicinal chemistry and drug discovery (Patel et al., 2020).
Biological Activity and Mechanisms
The biological activities of 3-Chloro-4-isoquinolinamine derivatives have been extensively studied, with some compounds showing potent antitumor properties. For instance, derivatives designed and synthesized based on 3-aryl-1-isoquinolinamines have exhibited excellent potency against different human tumor cell lines. These compounds were found to induce G2/M phase arrest in HeLa cells, which is closely associated with the induction of apoptosis, showcasing their therapeutic potential in cancer treatment (Yang et al., 2010).
Analytical and Diagnostic Applications
In addition to therapeutic applications, 3-Chloro-4-isoquinolinamine derivatives have been explored for their analytical and diagnostic utility. For example, the mass spectrometric behavior of various substituted isoquinoline-3-carboxamides, including those similar to 3-Chloro-4-isoquinolinamine, has been studied for their potential in clinical, forensic, and sports drug testing. These studies provide insights into the mechanisms underlying the unusual fragmentation behavior of this class of compounds and highlight their utility in developing LC/MS-based screening procedures (Beuck et al., 2009).
Potential in Drug Discovery
Research has also delved into the potential of 3-Chloro-4-isoquinolinamine derivatives in drug discovery, especially in the context of antimalarial and antitubercular activities. Certain derivatives have been identified as potent inhibitors of drug-resistant Plasmodium falciparum in vitro, demonstrating their potential as leads in the development of new antimalarial drugs (Gutteridge et al., 2011).
Safety And Hazards
The safety information for 3-Chloro-4-isoquinolinamine indicates that it may be harmful if swallowed or if it comes into contact with the eyes . The recommended precautionary measures include avoiding release to the environment, collecting spillage, and disposing of contents/container to an approved waste disposal plant .
Eigenschaften
IUPAC Name |
3-chloroisoquinolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-9-8(11)7-4-2-1-3-6(7)5-12-9/h1-5H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWRZLORRDTXHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=C2N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20442685 |
Source


|
| Record name | 3-Chloro-4-isoquinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-isoquinolinamine | |
CAS RN |
342899-38-1 |
Source


|
| Record name | 3-Chloro-4-isoquinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=342899-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-isoquinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20442685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

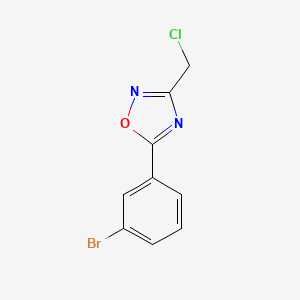
![Tert-butyl 6-bromospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B1313127.png)
![9H-fluoren-9-ylmethyl N-[(2S)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B1313128.png)
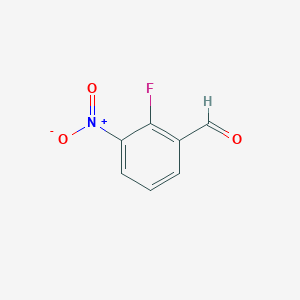
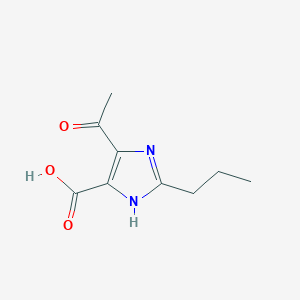

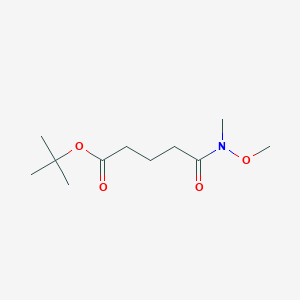
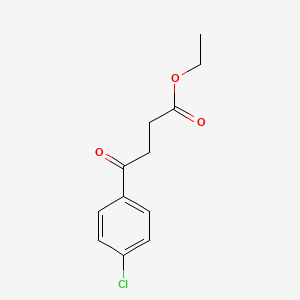

![ethyl 4-chloro-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1313144.png)
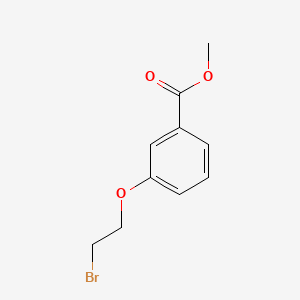
![Toluene-4-sulfonic acid 2-{2-[2-(tetrahydropyran-2-yloxy)-ethoxy]-ethoxy}-ethyl ester](/img/structure/B1313150.png)
![2,7-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1313151.png)
